Hexacosamethyldodecasilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexacosamethyldodecasilane is a chemical compound belonging to the class of organosilicon compounds It is characterized by its unique structure, which consists of a silicon backbone with methyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexacosamethyldodecasilane can be synthesized through several methods. One common approach involves the reaction of chlorosilanes with methyl lithium or methyl magnesium halides. The reaction typically occurs under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows: [ \text{Cl-Si-(CH}_3\text{)}_3 + \text{LiCH}_3 \rightarrow \text{(CH}_3\text{)}_3\text{Si-Si-(CH}_3\text{)}_3 + \text{LiCl} ]
Industrial Production Methods: On an industrial scale, the production of this compound often involves the Müller-Rochow process, where methylchlorosilanes are produced by the direct reaction of methyl chloride with silicon in the presence of copper catalysts. The resulting methylchlorosilanes are then further reacted to form this compound.
Chemical Reactions Analysis
Types of Reactions: Hexacosamethyldodecasilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of lower oxidation state silicon compounds.
Substitution: Substitution reactions with halides or other nucleophiles can replace the methyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Lower oxidation state silicon compounds.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Hexacosamethyldodecasilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: Its derivatives are explored for potential use in drug delivery systems due to their biocompatibility.
Medicine: Research is ongoing into its use in medical implants and prosthetics.
Industry: It is used in the production of high-performance materials, including coatings and sealants.
Mechanism of Action
The mechanism by which hexacosamethyldodecasilane exerts its effects is primarily through its ability to form stable silicon-oxygen and silicon-carbon bonds. These bonds provide the compound with its unique properties, such as thermal stability and resistance to chemical degradation. The molecular targets and pathways involved include interactions with various organic and inorganic substrates, leading to the formation of stable complexes and materials.
Comparison with Similar Compounds
Hexacosamethyldodecasilane can be compared with other organosilicon compounds such as:
Octamethylcyclotetrasiloxane: Known for its use in silicone elastomers.
Hexamethyldisiloxane: Used as a solvent and in the production of silicone polymers.
Tetramethylsilane: Commonly used as a reference standard in NMR spectroscopy.
Uniqueness: this compound is unique due to its high degree of methylation, which imparts exceptional hydrophobicity and thermal stability compared to other organosilicon compounds.
Properties
CAS No. |
4774-85-0 |
---|---|
Molecular Formula |
C26H78Si12 |
Molecular Weight |
727.9 g/mol |
IUPAC Name |
[dimethyl(trimethylsilyl)silyl]-[[[[[[[[dimethyl(trimethylsilyl)silyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C26H78Si12/c1-27(2,3)29(7,8)31(11,12)33(15,16)35(19,20)37(23,24)38(25,26)36(21,22)34(17,18)32(13,14)30(9,10)28(4,5)6/h1-26H3 |
InChI Key |
BILQNQILJYZRHM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.